5-(4-Ethyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione
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Overview
Description
5-(4-Ethyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a 4-ethyl-2,3,5,6-tetramethylphenyl group and two keto groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions.
Introduction of the Phenyl Group: The phenyl group with ethyl and methyl substituents can be introduced via Friedel-Crafts alkylation, using appropriate alkyl halides and a Lewis acid catalyst.
Oxidation to Form Keto Groups:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclohexane ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
5-(4-Ethyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Ethyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylphenyl)cyclohexane-1,3-dione: Lacks the ethyl and additional methyl groups, resulting in different chemical and biological properties.
5-(4-Ethylphenyl)cyclohexane-1,3-dione: Similar structure but with fewer methyl groups, leading to variations in reactivity and applications.
Uniqueness
5-(4-Ethyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
88176-35-6 |
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Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
5-(4-ethyl-2,3,5,6-tetramethylphenyl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C18H24O2/c1-6-17-10(2)12(4)18(13(5)11(17)3)14-7-15(19)9-16(20)8-14/h14H,6-9H2,1-5H3 |
InChI Key |
UBBHVUHSCBJTMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1C)C)C2CC(=O)CC(=O)C2)C)C |
Origin of Product |
United States |
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